N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide
Description
N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group, an oxadiazole ring, and a butyl chain, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10(2)7-13(18-11(3)21)16-19-14(20-23-16)8-12-5-6-15(22-4)17-9-12/h5-6,9-10,13H,7-8H2,1-4H3,(H,18,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVHNLCDWFFBQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)CC2=CN=C(C=C2)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC(=NO1)CC2=CN=C(C=C2)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyridine moiety: This step involves the alkylation of the oxadiazole intermediate with a methoxypyridine derivative.
Formation of the final product: The final step involves the coupling of the intermediate with an acetamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxypyridine or pyridine carboxylic acid derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide: Similar structure but without the methoxy group.
N-[(1S)-1-[3-(6-chloropyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide: Similar structure with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-[(1S)-1-[3-[(6-methoxypyridin-3-yl)methyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This substitution can affect the compound’s solubility, binding affinity to targets, and overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
